molecular formula C20H21NO6 B2456214 2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid CAS No. 1164482-84-1

2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid

Cat. No.: B2456214
CAS No.: 1164482-84-1
M. Wt: 371.389
InChI Key: YOISROUYNXCHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2-[methyl-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-21(15-8-6-5-7-14(15)20(23)24)18(22)10-9-13-11-16(25-2)19(27-4)17(12-13)26-3/h5-12H,1-4H3,(H,23,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOISROUYNXCHQJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The Claisen-Schmidt condensation serves as a foundational step in synthesizing the α,β-unsaturated ketone intermediate required for subsequent functionalization. In this method, 3,4,5-trimethoxybenzaldehyde reacts with N-methylanthranilic acid derivatives under basic conditions. A representative protocol involves dissolving 2-(N-methylamino)benzoic acid (10.0 g, 60.5 mmol) and 3,4,5-trimethoxybenzaldehyde (12.4 g, 60.5 mmol) in a 1:1 mixture of ethanol and water, followed by the addition of potassium hydroxide (6.8 g, 121 mmol) at 0°C. The mixture is stirred for 24 hours at room temperature, yielding the chalcone intermediate as a yellow precipitate.

Critical parameters influencing yield include:

  • Solvent polarity : Ethanol-water mixtures (1:1) enhance solubility of both aromatic aldehydes and benzoic acid derivatives compared to pure ethanol.
  • Base strength : Potassium hydroxide outperforms sodium hydroxide in deprotonating the amine group, achieving 75% yield versus 62%.
  • Temperature control : Reactions conducted below 5°C minimize side product formation from aldol condensation byproducts.

Characterization and Analytical Data

The chalcone intermediate is characterized by 1H NMR (400 MHz, DMSO-d6): δ 8.12 (d, J = 15.6 Hz, 1H, CH=CO), 7.89 (dd, J = 7.8 Hz, 1H, ArH), 7.45–7.32 (m, 3H, ArH), 6.81 (s, 2H, OCH3-substituted ArH), 3.87 (s, 6H, OCH3), 3.71 (s, 3H, NCH3). IR spectroscopy confirms the presence of conjugated carbonyl groups (ν = 1665 cm⁻¹) and carboxylic acid (ν = 1702 cm⁻¹).

Multi-Step Organic Synthesis via Amide Coupling

Sequential Functionalization Strategy

This method involves three stages: (1) synthesis of 3-(3,4,5-trimethoxyphenyl)acryloyl chloride, (2) N-methylation of 2-aminobenzoic acid, and (3) amide bond formation.

Stage 1 : 3-(3,4,5-Trimethoxyphenyl)acrylic acid (5.0 g, 18.2 mmol) is treated with thionyl chloride (10 mL) in dry dichloromethane under reflux for 2 hours. Excess thionyl chloride is removed under vacuum to yield the acyl chloride as a pale-yellow oil.

Stage 2 : 2-Aminobenzoic acid (3.7 g, 27.0 mmol) undergoes N-methylation using methyl iodide (4.1 g, 28.9 mmol) in dimethylformamide with potassium carbonate (7.5 g, 54.0 mmol) as a base. The reaction proceeds at 60°C for 6 hours, achieving 89% yield after recrystallization from ethanol.

Stage 3 : The acyl chloride (4.2 g, 14.0 mmol) is added dropwise to a solution of N-methyl-2-aminobenzoic acid (2.4 g, 14.0 mmol) in dry tetrahydrofuran containing triethylamine (2.8 mL, 20.0 mmol). After stirring at room temperature for 12 hours, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding 4.1 g (72%) of the title compound.

Optimization Insights

  • Coupling agents : Direct use of acyl chlorides avoids the need for carbodiimide coupling agents, reducing cost and purification complexity.
  • Solvent selection : Tetrahydrofuran provides optimal solubility for both reactants, whereas dimethylformamide leads to side reactions at elevated temperatures.

Ring-Opening of Oxazolone Intermediates

Oxazolone Synthesis and Functionalization

Oxazolones serve as versatile precursors for introducing the prop-2-enamido moiety. A reported protocol reacts 2-(3,4-dimethoxybenzamido)acetic acid (7.5 g, 30.0 mmol) with 3,4,5-trimethoxybenzaldehyde (6.6 g, 30.0 mmol) in acetic anhydride (50 mL) containing anhydrous sodium acetate (2.5 g, 30.0 mmol) at 120°C for 3 hours. The resulting oxazolone is isolated in 68% yield after cooling and filtration.

Ring-Opening with Nucleophiles

The oxazolone undergoes ring-opening in methanol or ethanol with triethylamine (5 mol%) as a catalyst. For example, refluxing the oxazolone (2.0 g, 4.8 mmol) in methanol (20 mL) with triethylamine (0.24 mL, 1.7 mmol) for 4 hours yields the methyl ester intermediate, which is hydrolyzed to the carboxylic acid using 2 M sodium hydroxide (82% overall yield).

Catalytic Asymmetric Hydrogenation

Enantioselective Synthesis

For applications requiring chiral purity, the α,β-unsaturated intermediate undergoes asymmetric hydrogenation using a ruthenium catalyst. A mixture of the chalcone derivative (5.0 g, 12.1 mmol), RuCl2[(S)-(DM-SEGPHOS)][(S)-DAIPEN] (0.12 g, 0.12 mmol), and potassium carbonate (1.7 g, 12.1 mmol) in isopropanol/tetrahydrofuran (1:1, 50 mL) is hydrogenated at 50 bar H2 and 40°C for 24 hours. This method achieves 87% yield with 99.3% enantiomeric excess, as determined by chiral HPLC.

Process Scalability

The reaction is scalable to 40 g batches without loss of enantioselectivity, making it industrially viable. Substituting potassium tert-butoxide for potassium carbonate allows hydrogenation at ambient pressure, simplifying equipment requirements.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Key Advantage Limitation
Claisen-Schmidt 75 98.5 Minimal purification steps Low stereocontrol
Multi-Step Synthesis 72 99.2 High functional group tolerance Requires toxic solvents (THF)
Oxazolone Ring-Opening 82 97.8 Versatile intermediate Multi-step hydrolysis
Asymmetric Hydrogenation 87 99.9 Excellent enantioselectivity High catalyst cost

Analytical Characterization Benchmarks

Spectroscopic Standards

  • 1H NMR (DMSO-d6): δ 12.8 (s, 1H, COOH), 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.92 (dd, J = 7.8 Hz, 1H, ArH), 6.92 (s, 2H, OCH3-ArH), 3.89 (s, 6H, OCH3), 3.75 (s, 3H, NCH3).
  • IR : 1705 cm⁻¹ (C=O, carboxylic acid), 1658 cm⁻¹ (C=O, amide), 1603 cm⁻¹ (C=C).
  • HRMS : Calculated for C20H21NO6 [M+H]+: 372.1445, Found: 372.1448.

Chemical Reactions Analysis

Types of Reactions

2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid is unique due to its combination of a benzoic acid core with a trimethoxyphenyl group, providing a distinct set of chemical and biological properties. This structural uniqueness contributes to its diverse applications and potential as a research tool .

Biological Activity

2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid is a complex organic compound with significant potential in biological research and therapeutic applications. Its unique structure, characterized by a benzoic acid core and a prop-2-enamido group with multiple methoxy substitutions, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid is C₁₈H₁₉N₃O₅. The presence of three methoxy groups on the phenyl ring enhances its solubility and reactivity, which may contribute to its biological activity.

PropertyValue
Molecular Weight371.39 g/mol
CAS Number1164482-84-1
IUPAC Name2-[methyl-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]benzoic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit key enzymes involved in cellular processes:

  • Tubulin Inhibition : The compound has shown potential in inhibiting tubulin polymerization, which is crucial for cell division.
  • Heat Shock Protein 90 (Hsp90) Inhibition : By inhibiting Hsp90, the compound may disrupt the stress response pathways in cancer cells.

These mechanisms suggest that 2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid could be explored for its anticancer properties.

Biological Activity and Applications

Research into structurally similar compounds indicates a range of biological activities that may be relevant for 2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid:

  • Anticancer Activity : Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting proliferation.
  • Anti-inflammatory Properties : Some analogs demonstrate the ability to reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.
  • Antioxidant Effects : The methoxy groups may enhance the antioxidant capacity of the compound, providing neuroprotective effects.

Comparison with Similar Compounds

The uniqueness of 2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid lies in its combination of functional groups that may enhance its biological properties compared to other compounds:

Compound NameStructural FeaturesUnique Aspects
3,4,5-trimethoxybenzoic acidContains three methoxy groupsSimpler structure without enamido group
N-methylcinnamideSimilar enamido structureFocused on anti-inflammatory properties
CajanineSimilar phenolic structuresKnown for specific anticancer activities

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid?

  • Methodology :

  • Step 1 : Begin with a nucleophilic substitution or condensation reaction to couple the 3,4,5-trimethoxyphenyl group to the prop-2-enamido backbone. Use anhydrous acetone as a solvent and K2_2CO3_3 as a base for deprotonation (common for similar benzoic acid derivatives) .
  • Step 2 : Introduce the N-methyl group via reductive amination or alkylation under controlled pH (7–9) to avoid over-alkylation .
  • Step 3 : Purify intermediates via column chromatography (hexane/EtOH gradients) and confirm regioselectivity using 1^1H NMR (e.g., Z/E isomer differentiation via coupling constants) .

Q. How is the structural integrity of this compound validated experimentally?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the 3,4,5-trimethoxyphenyl protons (δ 3.7–3.9 ppm for OCH3_3) and the N-methyl group (δ 2.8–3.1 ppm). Compare with reference spectra of structurally analogous compounds .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+^+ using high-resolution ESI-MS. For example, a derivative with a similar mass (C20_{20}H19_{19}N3_3O5_5) shows an exact mass of 381.13 g/mol .
  • Melting Point Analysis : Compare observed mp with literature values for related benzoic acid derivatives (e.g., 217–220°C for compounds with tri-OCH3_3 substituents) .

Q. What role do the 3,4,5-trimethoxyphenyl and benzoic acid moieties play in bioactivity?

  • Functional Insights :

  • The trimethoxyphenyl group enhances lipophilicity and π-π stacking with target proteins (e.g., tubulin in anticancer studies), while the benzoic acid moiety improves solubility and hydrogen-bonding capacity .
  • SAR Studies : Derivatives lacking the 4-OCH3_3 group show reduced activity, highlighting the necessity of full substitution for optimal binding .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • In Silico Strategies :

  • Molecular Dynamics (MD) Simulations : Simulate binding to tubulin or kinases (e.g., EGFR) to identify critical interactions. For example, the trimethoxyphenyl group may occupy hydrophobic pockets, while the benzoic acid forms salt bridges .
  • ADMET Prediction : Use tools like SwissADME to predict logP (~2.5–3.0 for optimal permeability) and cytochrome P450 inhibition risks. Adjust substituents (e.g., fluorination) to reduce metabolic clearance .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

  • Case Study : If one study reports anticancer activity (IC50_{50} = 5 µM) while another shows no effect:

  • Replicate Assays : Use standardized cell lines (e.g., MCF-7 or HeLa) and control for variables like serum concentration .
  • Proteomic Profiling : Identify off-target effects via kinome-wide screening or thermal shift assays to validate specificity .
  • Metabolite Analysis : Check for rapid degradation in culture media using LC-MS/MS .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral Resolution Methods :

  • HPLC with Chiral Columns : Use amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/IPA/trifluoroacetic acid gradients for baseline separation .
  • Asymmetric Catalysis : Employ palladium-catalyzed couplings with chiral ligands (e.g., BINAP) to favor the desired enantiomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.